![molecular formula C11H13N3O2S B5073909 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5073909.png)
7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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Overview
Description
7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the fusion of a thiazole ring and a pyrimidine ring, with a morpholinomethyl group attached to the thiazole ring. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as isopropyl alcohol and may be carried out under ultrasonic activation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives, including this compound, often utilize green chemistry principles. These methods aim to achieve high yields and rapid separation of the product while minimizing environmental impact. Multicomponent reactions and the use of heterogeneous catalysts are common strategies employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group in the thiazolidine fragment.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include α-bromo ketones, chloroacetic acid, and various electrophilic reagents. Reaction conditions often involve the use of solvents such as isopropyl alcohol and may be carried out under ultrasonic activation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolopyrimidine derivatives .
Scientific Research Applications
7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazolopyrimidine ring system’s structural similarity to purine enables it to interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE include other thiazolopyrimidine derivatives, such as:
- 2-Substituted thiazolopyrimidines
- 5-Aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- 7-Methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its morpholinomethyl group, which enhances its solubility and biological activity. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its diverse range of applications in scientific research and industry .
Properties
IUPAC Name |
7-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-10-7-9(8-13-1-4-16-5-2-13)12-11-14(10)3-6-17-11/h3,6-7H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYRPLBFFUOPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)N3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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